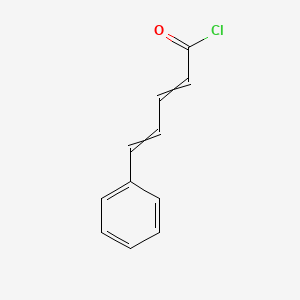

Cinnamylidene acetyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

40926-86-1 |

|---|---|

Molecular Formula |

C11H9ClO |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

(2E,4E)-5-phenylpenta-2,4-dienoyl chloride |

InChI |

InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |

InChI Key |

VBSYMODXUFYOLA-KBXRYBNXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

The most widely documented method involves reacting cinnamylidene acetic acid with thionyl chloride (SOCl₂) in an inert solvent. Key steps include:

-

Solvent Selection : Petroleum ether or dichloromethane (CH₂Cl₂) is used to dissolve CAA.

-

Reagent Ratios : A molar excess of SOCl₂ (1.1–1.5 equivalents relative to CAA) ensures complete conversion.

-

Reaction Conditions : The mixture is stirred at room temperature for 12 hours, followed by reflux at 40–50°C for 4 hours.

-

Workup : Excess SOCl₂ and solvent are removed via vacuum distillation, and the product is precipitated using diethyl ether or acetone.

Yield and Purity

Industrial Scalability

This method is scalable but requires careful handling of toxic SOCl₂ and solvent recovery systems.

Synthesis via Oxalyl Chloride and Cinnamylidene Acetic Acid

Alternative Chlorination Approach

Oxalyl chloride [(COCl)₂] offers a milder alternative to SOCl₂, particularly for acid-sensitive substrates:

Advantages and Limitations

Solvent-Free Synthesis from Cinnamyl Alcohol and Thionyl Chloride

Direct Chlorination Strategy

A patent-pending method bypasses CAA by reacting cinnamyl alcohol directly with SOCl₂:

Performance Metrics

-

Yield : 90.5%, outperforming traditional methods (65–87.9%).

-

Environmental Impact : Eliminates solvents, reducing waste and cost.

Comparative Analysis of Preparation Methods

Spectroscopic Characterization of CAC

Nuclear Magnetic Resonance (NMR)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions: Cinnamylidene acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Cycloaddition Reactions: The cinnamylidene group can participate in [2+2] cycloaddition reactions under ultraviolet light, forming cyclobutane derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Cycloaddition Reactions: These reactions require ultraviolet light and are often performed in solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

Cyclobutane Derivatives: Formed through [2+2] cycloaddition reactions.

Scientific Research Applications

Chemistry

Cinnamylidene acetyl chloride is widely used in synthetic chemistry for producing:

- Photoresponsive Polymers : These materials change their properties in response to light, making them useful in applications such as drug delivery systems and smart materials.

- Hydrogels : The compound's derivatives are studied for their ability to form hydrogels, which have applications in biomedicine and tissue engineering.

Biology

Research into the biological applications of this compound has revealed potential antimicrobial and antifungal properties. Its derivatives are being explored for:

- Antimicrobial Treatments : Studies indicate that compounds derived from this compound exhibit significant activity against various bacterial strains.

- Fungal Infections : Ongoing research aims to evaluate the efficacy of these compounds against fungal pathogens.

Medicine

In the medical field, this compound is being investigated for:

- Therapeutic Agents : Research is focused on developing new antimicrobial and antifungal agents based on this compound.

- Drug Delivery Systems : The photoresponsive nature of polymers synthesized from this compound allows for controlled drug release mechanisms.

Case Studies

Several studies have documented the applications and effects of this compound and its derivatives:

-

Antimicrobial Activity Study (2024) :

- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

-

Antifungal Activity Evaluation (2023) :

- Objective : To evaluate the effectiveness against common fungal strains.

- Findings : Derivatives displayed promising antifungal activity with low MIC values.

-

Drug Delivery System Development (2025) :

- Objective : To create a photoresponsive hydrogel for controlled drug release.

- Findings : The hydrogel demonstrated effective release profiles under UV light exposure.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Antifungal | Candida albicans | Effective inhibition | 2023 |

| Drug Delivery System | Various cell lines | Controlled release | 2025 |

Mechanism of Action

The mechanism of action of cinnamylidene acetyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. In biological systems, its derivatives interact with cellular components such as membranes and proteins, disrupting their function and leading to antimicrobial effects . The cinnamylidene group can also undergo photoinduced cycloaddition reactions, which are utilized in the formation of cross-linked polymer networks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetyl Chloride (CH₃COCl)

- Structure and Reactivity : Acetyl chloride is a simple acyl chloride with high electrophilicity due to the electron-withdrawing carbonyl group. It reacts violently with water, alcohols, and amines to form acetic acid, esters, or amides, respectively .

- Physical Properties :

- Hazards :

Chloroacetyl Chloride (ClCH₂COCl)

- Structure and Reactivity : Substitution of a hydrogen atom in acetyl chloride with chlorine increases electrophilicity and toxicity. It reacts similarly with nucleophiles but produces chloroacetic acid derivatives.

- Physical Properties :

- Hazards: Extremely corrosive and toxic; releases HCl and chloroacetic acid upon hydrolysis .

Cinnamylidene Acetyl Chloride (Hypothetical Data)

- Reactivity may shift toward selective aromatic substitutions (e.g., electrophilic additions to the double bond).

- Physical Properties (Inferred): Boiling point: >150°C (estimated due to larger molecular weight and aromaticity). Solubility: Likely soluble in non-polar solvents (e.g., dichloromethane) but reactive toward polar protic solvents.

- Hazards (Inferred): Expected to share acetyl chloride’s corrosive properties (skin/eye damage). Potential sensitization risks, analogous to cinnamylidene acetone, which lacks sufficient safety data for fragrance use .

Comparative Data Table

Biological Activity

Cinnamylidene acetyl chloride (CAC) is a compound derived from cinnamic acid, known for its diverse biological activities. This article explores the biological activity of CAC, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized by reacting cinnamylidene acetic acid with thionyl chloride. The general reaction can be summarized as follows:

This synthesis involves refluxing the mixture to ensure complete conversion. The final product is characterized by its reactivity due to the presence of both the carbonyl and the alkene functional groups, which play crucial roles in its biological interactions .

Antimicrobial Activity

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that its derivatives, particularly those related to cinnamic acid, display significant antibacterial and antifungal properties.

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) values for several derivatives of cinnamic acid, including CAC, demonstrate their effectiveness against common bacterial strains. For instance:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 672.83 | Staphylococcus aureus |

| Butyl Cinnamate | 626.62 | E. coli |

| Methyl Cinnamate | 789.19 | Candida spp. |

These results suggest that CAC can disrupt bacterial membranes and inhibit growth through mechanisms involving membrane integrity and protein synthesis inhibition .

Antifungal Activity

CAC also exhibits antifungal properties, particularly against Candida species and other fungal pathogens. The compound's activity is linked to its ability to interact with ergosterol in fungal cell membranes, leading to cell lysis.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 1832.62 | Candida albicans |

| Ethyl Cinnamate | 726.36 | Aspergillus flavus |

In vitro studies have shown that CAC can effectively inhibit fungal growth by damaging cell membranes and interfering with metabolic processes .

The biological activity of CAC can be attributed to several mechanisms:

- Membrane Disruption : CAC interacts with lipid membranes, causing leakage of cellular contents.

- Protein Denaturation : The compound can modify proteins through electrophilic reactions, leading to loss of function.

- Nucleic Acid Damage : CAC may also induce oxidative stress, resulting in DNA damage.

These mechanisms highlight the multifaceted nature of CAC's action against microbial pathogens .

Case Studies and Research Findings

Recent studies have expanded our understanding of CAC's biological activity:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of CAC against multi-drug resistant strains of E. coli and Staphylococcus aureus, showing promising results with significant inhibition at low concentrations .

- Mechanistic Insights : Research exploring the interaction between CAC and fungal cell membranes revealed that the compound alters membrane fluidity and integrity, leading to cell death .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for cinnamylidene acetyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic acyl substitution using cinnamylidene carboxylic acid derivatives (e.g., cinnamic acid) with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Reagent Selection : Use anhydrous conditions to prevent hydrolysis. SOCl₂ is preferred due to gaseous byproducts (SO₂, HCl), simplifying purification .

- Catalysis : Add catalytic dimethylformamide (DMF) to accelerate the reaction by activating the carbonyl group .

- Purification : Distill under reduced pressure to isolate the product, avoiding thermal decomposition.

- Yield Optimization : Monitor reaction completion via TLC or IR spectroscopy (disappearance of carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 6.5–7.8 ppm (aromatic protons), δ 9.8–10.2 ppm (aldehyde proton if present) | Confirm aromatic structure and absence of residual solvent |

| IR | ~1770–1810 cm⁻¹ (C=O stretch), ~600–800 cm⁻¹ (C-Cl stretch) | Verify acyl chloride formation |

| Mass Spectrometry | Molecular ion peak at m/z ~166.6 (for C₉H₇ClO) | Validate molecular weight |

- Note : Compare data with computational predictions (e.g., DFT for vibrational frequencies) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use butyl rubber gloves (≥0.3 mm thickness; breakthrough time >105 minutes) and full-face respirators with AXBEK cartridges to resist corrosive vapors .

- Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize HCl emissions .

- Emergency Procedures : For skin contact, rinse immediately with 5% sodium bicarbonate solution; for eye exposure, irrigate with saline for 15+ minutes .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Modeling : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrophilicity indices (e.g., Fukui functions) at the carbonyl carbon .

- Reactivity Insights : Higher electrophilicity at the acyl carbon correlates with faster reaction rates in aminolysis or esterification. Compare with experimental kinetic data to validate computational models .

- Applications : Predict regioselectivity in multi-step syntheses (e.g., peptide coupling or polymer functionalization).

Q. How should researchers resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer :

- Controlled Studies : Conduct accelerated stability tests at 40°C/75% RH to assess hydrolysis rates. Monitor via HPLC for degradation products (e.g., cinnamylidene carboxylic acid) .

- Data Reconciliation : Compare degradation pathways across solvents (e.g., anhydrous ether vs. moist dichloromethane). Use Arrhenius plots to extrapolate shelf-life .

- Literature Cross-Validation : Review conflicting studies for methodological differences (e.g., impurity levels, analytical techniques) .

Q. What mechanistic insights explain the enhanced reactivity of this compound compared to simpler acyl chlorides?

- Methodological Answer :

- Steric and Electronic Effects : The conjugated cinnamylidene group increases electrophilicity via resonance withdrawal from the carbonyl. This is confirmed by:

- Hammett Constants : Substituent effects on reaction rates (σ⁺ values) .

- X-ray Crystallography : Bond length shortening at the carbonyl carbon (C=O: ~1.18 Å vs. 1.21 Å in acetyl chloride) .

- Kinetic Studies : Compare activation energies in hydrolysis or aminolysis with model compounds (e.g., acetyl chloride) using stopped-flow techniques .

Methodological Guidelines for Data Reporting

Q. How should experimental protocols for this compound be structured to ensure reproducibility?

- Answer : Follow the ACS Style Guide for:

- Synthesis : Specify molar ratios, reaction time/temperature, and purification steps (e.g., "distilled at 40°C under 10 mmHg") .

- Characterization : Report instrument parameters (e.g., NMR field strength, IR resolution) and raw data accessibility (e.g., depositing spectra in public repositories) .

- Safety : Include hazard codes (e.g., H314, H225) and disposal methods (e.g., incineration with scrubbers) .

Tables for Comparative Analysis

Table 1 : Comparison of Chlorinating Agents for this compound Synthesis

| Agent | Byproducts | Purity (%) | Yield (%) |

|---|---|---|---|

| SOCl₂ | SO₂, HCl | ≥99 | 85–90 |

| (COCl)₂ | CO, HCl | ≥98 | 80–85 |

| PCl₅ | POCl₃ | ≤95 | 70–75 |

| Source: Adapted from acetyl chloride synthesis data . |

Table 2 : Computational vs. Experimental IR Stretching Frequencies (cm⁻¹)

| Bond Type | DFT Prediction | Experimental | Deviation |

|---|---|---|---|

| C=O | 1805 | 1798 | +7 |

| C-Cl | 785 | 775 | +10 |

| Source: NIST Chemistry WebBook and DFT calculations . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.